2-Cyano-4-fluorobenzaldehyde

Description

BenchChem offers high-quality 2-Cyano-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

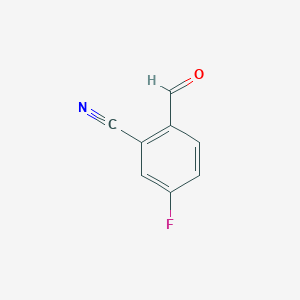

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCALQXIOWJBFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604778 | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-90-2 | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77532-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyano-4-fluorobenzaldehyde chemical properties and structure

An In-Depth Technical Guide to 2-Cyano-4-fluorobenzaldehyde: A Strategic Intermediate in Modern Synthesis

Introduction

2-Cyano-4-fluorobenzaldehyde is a trifunctional aromatic compound that has emerged as a pivotal building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its molecular architecture, featuring an aldehyde, a cyano group, and a fluorine atom strategically positioned on a benzene ring, offers a unique combination of reactive sites. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications, designed for researchers and professionals in drug development.

The significance of fluorinated aromatic aldehydes as a class of synthetic intermediates cannot be overstated. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity influences the electronic landscape of the aromatic ring, modulating the reactivity of the aldehyde group and the ring's susceptibility to nucleophilic or electrophilic attack.[1] This often translates to enhanced metabolic stability and improved bioavailability in drug candidates.[1] The aldehyde group is a versatile functional handle for numerous transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions.[1] In 2-Cyano-4-fluorobenzaldehyde, these features are augmented by the cyano group, which can undergo hydrolysis or participate in cycloadditions, further expanding its synthetic utility.

Molecular Structure and Physicochemical Properties

The unique reactivity of 2-Cyano-4-fluorobenzaldehyde stems directly from the interplay of its three functional groups. The electron-withdrawing nature of the aldehyde (-CHO) and cyano (-CN) groups, combined with the inductive and mesomeric effects of the fluorine (-F) atom, creates a distinct electronic profile on the aromatic ring. This influences the molecule's reactivity, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution (SNAr) and the electrophilicity of the aldehyde's carbonyl carbon.

Table 1: Core Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 77532-90-2 | [1][2] |

| Molecular Formula | C₈H₄FNO | |

| Molecular Weight | 149.12 g/mol | |

| Appearance | Solid | |

| InChI Key | BCALQXIOWJBFIQ-UHFFFAOYSA-N | |

| SMILES String | Fc1ccc(C=O)c(c1)C#N |

Structural Visualization

The spatial arrangement of the functional groups is key to understanding the molecule's behavior in chemical reactions.

Caption: Molecular structure of 2-Cyano-4-fluorobenzaldehyde.

Reactivity and Synthetic Pathways

2-Cyano-4-fluorobenzaldehyde is a versatile precursor for advanced organic molecules, especially biologically active heterocyclic compounds.[1] Its utility is derived from the distinct reactivity of its functional groups.

-

Aldehyde Group: Serves as a primary site for condensation reactions, enabling the construction of larger molecular frameworks. It readily participates in Knoevenagel condensations, Wittig reactions, and reductive aminations.

-

Fluorine Atom: The fluorine at position 4 is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols) to build molecular diversity.

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, providing another avenue for molecular elaboration.

Established Synthetic Pathways

The synthesis of this compound can be accomplished via several routes, often starting from more common precursors like halogenated benzaldehydes or fluorobenzonitriles. A common laboratory-scale approach involves nucleophilic aromatic substitution (SNAr) on a di-halogenated benzaldehyde, where one halogen is more readily displaced than the other.[1]

Caption: Generalized synthetic workflow for 2-Cyano-4-fluorobenzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Cyano-4-fluorobenzaldehyde make it a valuable starting material for synthesizing compounds with significant biological activity.

Synthesis of Kinase Inhibitors

A notable application is in the synthesis of kinase inhibitors. For example, it has been used as a key starting material for creating 2-arylbenzimidazoles, a scaffold found in numerous kinase-inhibiting drugs.[1] The aldehyde allows for the initial condensation reaction to form the imidazole ring, while the cyano and fluoro groups can be retained or modified to fine-tune the molecule's binding affinity and pharmacokinetic properties.

DPP-IV Inhibitors

Research has also demonstrated its use in the development of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are used in the treatment of type 2 diabetes. A series of 2-cyano-4-fluoro-1-thiovalylpyrrolidine analogues have been synthesized, showing long-lasting activity in preclinical models.[3]

Multicomponent Reactions

The compound is highly effective in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. For instance, it can react with β-ketonitriles and secondary cyclic amines in a three-component reaction involving a Knoevenagel condensation followed by SNAr to produce highly functionalized molecules.[1]

Caption: Key applications of 2-Cyano-4-fluorobenzaldehyde in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of 2-Cyano-4-fluorobenzaldehyde is essential. Based on available safety data sheets for structurally similar compounds like 4-fluorobenzaldehyde, the following precautions should be observed.

Table 2: Summary of Safety Information

| Hazard Type | Description & Precautionary Statements | Reference(s) |

| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [4][5] |

| Eye Irritation | Causes serious eye irritation. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

| Fire Hazard | Combustible material. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. | [4] |

| Storage | Store in a well-ventilated place. Keep cool. Keep containers tightly closed in a dry, cool place. | [4][6] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [4][7] |

Exemplary Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for a Knoevenagel condensation, a common reaction utilizing the aldehyde functionality of 2-Cyano-4-fluorobenzaldehyde to form a new carbon-carbon double bond, as demonstrated in multicomponent reactions.[8]

Objective: To synthesize an α-arylidene-β-ketonitrile derivative.

Materials:

-

2-Cyano-4-fluorobenzaldehyde

-

A β-ketonitrile (e.g., benzoylacetonitrile)

-

A basic catalyst (e.g., piperidine or a secondary amine)

-

Solvent (e.g., acetonitrile or ethanol)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Cyano-4-fluorobenzaldehyde (1.0 equivalent) and the β-ketonitrile (1.0 equivalent) in the chosen solvent (e.g., acetonitrile).

-

Catalyst Addition: Add a catalytic amount of the basic catalyst (e.g., piperidine, ~0.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-arylidene-β-ketonitrile product. Chromatographic purification is generally not required for this type of reaction.[8]

Conclusion

2-Cyano-4-fluorobenzaldehyde stands out as a highly valuable and versatile intermediate in organic synthesis. The strategic combination of an aldehyde, a cyano group, and a fluorine atom provides multiple reactive handles for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of kinase inhibitors, DPP-IV inhibitors, and various heterocyclic systems underscores its importance to the drug discovery and development pipeline. A thorough understanding of its chemical properties, reactivity, and handling requirements enables chemists to fully leverage its synthetic potential in the creation of novel and impactful molecules.

References

-

PubMed. (2008). 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. Available from: [Link]

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Available from: [Link]

Sources

- 1. 2-Cyano-4-fluorobenzaldehyde | 77532-90-2 | Benchchem [benchchem.com]

- 2. 2-CYANO-4-FLUOROBENZALDEHYDE | 77532-90-2 [chemicalbook.com]

- 3. 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.be [fishersci.be]

- 8. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines | MDPI [mdpi.com]

Synthesis pathways for 2-Cyano-4-fluorobenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-fluorobenzaldehyde

Abstract

2-Cyano-4-fluorobenzaldehyde (CAS No: 77532-90-2) is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably PARP inhibitors and kinase inhibitors.[1][2] Its trifunctional aromatic scaffold, featuring an aldehyde, a nitrile, and a fluorine atom, offers a versatile platform for constructing complex heterocyclic systems. The strategic placement of these groups, however, presents unique challenges in synthesis, demanding careful selection of pathways to manage regioselectivity and functional group compatibility. This guide provides an in-depth analysis of the core synthetic strategies for 2-Cyano-4-fluorobenzaldehyde, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective merits for research and process development professionals.

Introduction: The Strategic Importance of 2-Cyano-4-fluorobenzaldehyde

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] 2-Cyano-4-fluorobenzaldehyde serves as a prime example of a fluorinated building block, where the fluorine atom's high electronegativity modulates the electronic environment of the aromatic ring. This influences the reactivity of both the aldehyde and cyano groups, making it a powerful tool for molecular construction.[1]

The primary challenge in its synthesis lies in the precise installation of the three functional groups onto the benzene ring, avoiding unwanted side reactions such as hydrolysis of the nitrile or side-reactions at the aldehyde. This guide will explore the most prevalent and effective synthetic pathways, offering insights into the causal factors behind procedural choices to empower researchers in their synthetic endeavors.

Comparative Overview of Synthetic Pathways

Several distinct strategies have been developed to access 2-Cyano-4-fluorobenzaldehyde. The choice of pathway often depends on the availability of starting materials, scalability requirements, and safety considerations (particularly concerning cyanide reagents).

| Pathway | Starting Material | Key Transformation | Typical Yield | Advantages | Disadvantages |

| Route A: Nucleophilic Cyanation | 3-Bromo-4-fluorobenzaldehyde | Rosenmund–von Braun Reaction | 75-85% | High yield, direct conversion. | Requires high temperatures and stoichiometric copper(I) cyanide (toxic). |

| Route B: The Sandmeyer Reaction | 2-Amino-4-fluorobenzaldehyde | Diazotization followed by Cyanation | 60-75% | Classic, reliable method for amine conversion. | Diazonium salts can be unstable; multi-step process from aniline precursor. |

| Route C: Formylation of a Nitrile | 5-Bromo-2-fluorobenzonitrile | Grignard formation followed by Formylation | ~50-60% | Avoids direct use of metal cyanides in the final step. | Grignard formation can be sensitive; requires anhydrous conditions. |

Pathway A: Nucleophilic Cyanation of 3-Bromo-4-fluorobenzaldehyde

This is one of the most direct and widely reported methods for industrial-scale production. The core of this synthesis is the Rosenmund–von Braun reaction, which involves the nucleophilic substitution of an aryl halide with a copper(I) cyanide reagent.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The use of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is critical. These solvents effectively solvate the copper(I) cation, enhancing the nucleophilicity of the cyanide anion. The high temperature is necessary to overcome the activation energy for the displacement of the bromide from the relatively electron-rich aromatic ring.

Experimental Protocol

Reaction: Synthesis of 2-Cyano-4-fluorobenzaldehyde from 3-Bromo-4-fluorobenzaldehyde.[2]

Materials:

-

3-Bromo-4-fluorobenzaldehyde (1.0 eq, e.g., 100 g, 0.49 mol)

-

Copper(I) cyanide (CuCN) (1.15 eq, e.g., 50.6 g, 0.56 mol)

-

N-Methyl-2-pyrrolidone (NMP) (approx. 4 mL per gram of starting material)

-

Ethyl acetate

-

Diatomaceous earth (Celite)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-bromo-4-fluorobenzaldehyde (100 g) in NMP (400 mL).

-

Add copper(I) cyanide (50.6 g) to the solution.

-

Heat the reaction mixture to 170°C and stir vigorously overnight. The progress of the reaction should be monitored by HPLC or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a small amount of diatomaceous earth and stir for 15 minutes to aid in the filtration of fine copper salts.

-

Filter the mixture. The filtrate is then partitioned between water (400 mL) and ethyl acetate (500 mL).

-

Separate the layers. Wash the organic phase twice with water, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure.

-

The resulting crude residue can be recrystallized from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield the pure product as a light-yellow solid.[2] Expected Yield: 76.1% reported.[2]

Visualization of Workflow

Caption: Workflow for the Nucleophilic Cyanation Pathway.

Pathway B: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including nitriles.[3][4] This pathway involves the transformation of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) catalyst.[5]

Mechanistic Rationale

The reaction occurs in two distinct stages:

-

Diazotization: The primary amine (e.g., 2-amino-4-fluorobenzaldehyde) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and typically used immediately.

-

Cyanide Displacement: The diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[5] This radical then reacts with the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[5]

Caption: Simplified Mechanism of the Sandmeyer Cyanation.

Conceptual Protocol

Procedure Outline:

-

Diazotization: Dissolve the starting amine in aqueous HCl and cool to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous KCN or NaCN, also cooled to 0-5°C.

-

Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for an hour to ensure complete reaction. Cool, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Pathway C: Formylation of 5-Bromo-2-fluorobenzonitrile

This route reverses the order of functional group installation compared to Pathway A. It begins with a commercially available benzonitrile and introduces the aldehyde group in the final step.[6]

Mechanistic Rationale

This synthesis utilizes a Grignard reaction for the formylation step.

-

Grignard Reagent Formation: 5-Bromo-2-fluorobenzonitrile is reacted with a Grignard reagent like isopropylmagnesium bromide. This undergoes a halogen-metal exchange to form the aryl Grignard reagent, 3-cyano-4-fluorophenylmagnesium bromide.

-

Formylation: The newly formed Grignard reagent, a powerful nucleophile, is then reacted with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of DMF.

-

Hydrolysis: The resulting intermediate is hydrolyzed with aqueous acid during work-up to yield the final aldehyde product.

Experimental Protocol

Reaction: Synthesis of 2-Cyano-4-fluorobenzaldehyde from 5-Bromo-2-fluorobenzonitrile.[6]

Materials:

-

5-Bromo-2-fluorobenzonitrile (1.0 eq)

-

Isopropylmagnesium bromide (solution in THF) (1.0-1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (>1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous HCl (e.g., 1M)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-fluorobenzonitrile in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the isopropylmagnesium bromide solution dropwise, maintaining the temperature between 0-20°C. Stir for approximately 2 hours.

-

In a separate flask, prepare a solution of anhydrous DMF in anhydrous THF and cool to 0°C.

-

Transfer the prepared Grignard solution via cannula into the cold DMF solution.

-

Allow the reaction to stir for 3 hours, gradually warming to room temperature.

-

Quench the reaction by carefully adding 1M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify via column chromatography.

Conclusion

The synthesis of 2-Cyano-4-fluorobenzaldehyde can be successfully achieved through several strategic pathways. For directness and high yield, the nucleophilic cyanation of 3-bromo-4-fluorobenzaldehyde (Pathway A) is often the method of choice in a process chemistry setting, despite the use of toxic reagents and high temperatures.[2] The Sandmeyer reaction (Pathway B) offers a classic and versatile alternative, particularly if the corresponding aniline precursor is readily available.[7] Finally, the formylation of a benzonitrile precursor via a Grignard reaction (Pathway C) provides a valuable route that avoids the direct handling of metal cyanides in the final step, which can be advantageous from a safety and handling perspective.[6] The optimal choice will ultimately be dictated by the specific constraints and objectives of the research or development program, including scale, cost, safety protocols, and available starting materials.

References

- Google Patents. (2021). CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-formylbenzonitrile. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Cyano-4-fluorobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 3-Fluorobenzonitrile: A Versatile Building Block. Retrieved from [Link]

- Google Patents. (2009). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

- Google Patents. (2021). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

Molbase. (n.d.). 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price. Retrieved from [Link]

-

ChemBK. (2024). 3-Cyano-4-fluorobenzaldehyde. Retrieved from [Link]

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

Sources

- 1. 2-Cyano-4-fluorobenzaldehyde | 77532-90-2 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price [bailongpharm.net]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2-Cyano-4-fluorobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyano-4-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Cyano-4-fluorobenzaldehyde (C₈H₄FNO; Molecular Weight: 149.12 g/mol ), a key substituted benzaldehyde derivative utilized in organic synthesis and drug development.[1] As experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to present a robust, predicted dataset for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as an authoritative reference for researchers, scientists, and quality control professionals, detailing not only the expected spectral data but also the underlying chemical principles and validated experimental protocols for its acquisition and interpretation.

Introduction: The Structural Significance of 2-Cyano-4-fluorobenzaldehyde

2-Cyano-4-fluorobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with an aldehyde (-CHO), a cyano (-C≡N), and a fluorine (-F) group. The relative positions of these functional groups (aldehyde at C1, cyano at C2, and fluorine at C4) create a unique electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. All three substituents are electron-withdrawing, which deactivates the aromatic ring and significantly impacts the chemical shifts of its constituent atoms.

Accurate structural verification and purity assessment are paramount in chemical synthesis.[2] Spectroscopic techniques like NMR, FT-IR, and MS provide a detailed "fingerprint" of the molecule, enabling unambiguous identification and characterization. This guide explains how to acquire and interpret this fingerprint for 2-Cyano-4-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[3] The electron-withdrawing nature of the aldehyde, cyano, and fluorine substituents deshields the aromatic protons and carbons, shifting their resonance signals downfield in the NMR spectrum.[3][4]

Logical Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample analysis.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Cyano-4-fluorobenzaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[3] Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[3]

-

Data Acquisition: Acquire the spectrum using standard parameters, typically a 30° or 45° pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | ~10.4 | s | - | 1H |

| H-6 | ~8.1 | dd | J_H-H_ ≈ 8.5, J_H-F_ ≈ 5.5 | 1H |

| H-3 | ~7.8 | dd | J_H-F_ ≈ 8.5, J_H-H_ ≈ 2.5 | 1H |

| H-5 | ~7.6 | ddd | J_H-H_ ≈ 8.5, J_H-H_ ≈ 2.5, J_H-F_ ≈ 2.5 | 1H |

Interpretation of the ¹H NMR Spectrum

-

Aldehydic Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a sharp singlet far downfield around 10.4 ppm.[5] This is a characteristic resonance for aromatic aldehydes.

-

Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear in the downfield region of the aromatic spectrum (typically >7.5 ppm) due to the strong electron-withdrawing effects of all three substituents.[4]

-

H-6: This proton is ortho to the aldehyde group and will be significantly deshielded. It will appear as a doublet of doublets, coupling to H-5 (ortho coupling, ~8.5 Hz) and the fluorine atom (meta coupling, ~5.5 Hz).

-

H-3: This proton is ortho to the cyano group and para to the fluorine. It is expected to appear as a doublet of doublets due to coupling with the fluorine atom (ortho coupling, ~8.5 Hz) and H-5 (meta coupling, ~2.5 Hz).

-

H-5: This proton is ortho to the fluorine atom. It will exhibit the most complex splitting, appearing as a doublet of doublet of doublets, coupling to H-6 (ortho, ~8.5 Hz), H-3 (meta, ~2.5 Hz), and the fluorine atom (meta, ~2.5 Hz).

-

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition Parameters: Employ a standard single-pulse experiment with broadband proton decoupling.[6] Due to the low natural abundance of ¹³C and the presence of quaternary carbons, an increased number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required to achieve an adequate signal-to-noise ratio.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189 |

| C4-F | ~168 (d, ¹J_C-F_ ≈ 260 Hz) |

| C6 | ~135 |

| C1 | ~133 |

| C2-CN | ~125 (d, ²J_C-F_ ≈ 25 Hz) |

| C≡N (Cyano) | ~115 |

| C5 | ~112 (d, ²J_C-F_ ≈ 22 Hz) |

| C3 | ~105 (d, ³J_C-F_ ≈ 10 Hz) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, around 189 ppm.

-

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-125 ppm range.[7]

-

Aromatic Carbons:

-

C4 (Fluorine-bearing): The carbon directly attached to the fluorine atom will show a very large chemical shift (~168 ppm) and will appear as a doublet due to strong one-bond coupling (¹J_C-F_) of approximately 260 Hz.[8]

-

Quaternary Carbons (C1, C2): The carbons bearing the aldehyde and cyano groups are quaternary and will likely show weaker signals. Their chemical shifts are influenced by the attached groups and their position relative to the fluorine. C2 will appear as a doublet due to two-bond coupling to fluorine.

-

Protonated Carbons (C3, C5, C6): These carbons will resonate in the aromatic region, with their specific shifts influenced by the neighboring substituents. C3 and C5 will appear as doublets due to coupling with the fluorine atom. Aromatic carbons generally absorb in the 120-150 ppm range.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][10]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.[11]

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid 2-Cyano-4-fluorobenzaldehyde powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1705 | Strong, Sharp | C=O Stretch (Conjugated Aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch |

| ~1250 | Strong | C-F Stretch |

Interpretation of the FT-IR Spectrum

-

Nitrile Stretch (C≡N): A very strong and sharp absorption band around 2230 cm⁻¹ is highly characteristic of the nitrile functional group.[7][12] Its position indicates conjugation with the aromatic ring.[12]

-

Carbonyl Stretch (C=O): A strong, sharp peak around 1705 cm⁻¹ is definitive for the aldehyde's carbonyl group.[13] The frequency is lower than that of a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[13][14]

-

Aldehyde C-H Stretch: The presence of an aldehyde is further confirmed by two weak but characteristic bands near 2850 cm⁻¹ and 2750 cm⁻¹.[13][15] The latter is particularly diagnostic as few other absorptions appear in this region.[16]

-

Aromatic Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands for the ring are observed in the 1600-1450 cm⁻¹ region.[15][16]

-

Carbon-Fluorine Stretch (C-F): A strong absorption band corresponding to the C-F bond stretch is expected in the 1250 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern after ionization.[17]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ionization chamber. This ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high-energy molecular ions are unstable and fragment into smaller, characteristic charged ions and neutral radicals.[17]

-

Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Ion Fragment | Notes |

| 149 | [C₈H₄FNO]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₈H₃FNO]⁺ | Loss of H• radical from the aldehyde |

| 121 | [C₇H₄FN]⁺• | Loss of CO radical |

| 120 | [C₇H₃FN]⁺ | Loss of CHO• radical (formyl radical) |

| 94 | [C₆H₃F]⁺ | Loss of HCN from the [C₇H₃FN]⁺ ion |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (M⁺•): The peak at m/z 149 corresponds to the molecular weight of 2-Cyano-4-fluorobenzaldehyde, confirming its elemental formula.[1]

-

Primary Fragmentation Pathways: The fragmentation is driven by the functional groups. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom or the entire formyl radical.[18][19]

-

[M-1]⁺: Loss of the aldehydic hydrogen radical gives a stable acylium ion at m/z 148.

-

[M-29]⁺: Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO, 29 mass units), leading to a peak at m/z 120.[20]

-

[M-28]⁺: Loss of a neutral carbon monoxide (CO) molecule from the [M-1] ion can also occur, yielding a fragment at m/z 121.

-

Visualization of Key Fragmentation Pathway

Sources

- 1. 2-cyano-4-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fiveable.me [fiveable.me]

A Technical Guide to the Solubility and Stability of 2-Cyano-4-fluorobenzaldehyde for Pharmaceutical Development

Introduction: The Role of Physicochemical Characterization in Drug Development

2-Cyano-4-fluorobenzaldehyde is a substituted benzaldehyde derivative whose unique electronic properties, conferred by the electron-withdrawing cyano (-C≡N) and fluoro (-F) groups, make it a valuable building block in medicinal chemistry.[1] The aldehyde group provides a reactive handle for a multitude of synthetic transformations, while the cyano and fluoro moieties can modulate a target molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Understanding the fundamental properties of this intermediate is not merely an academic exercise; it is a prerequisite for efficient and robust process development. Poor solubility can lead to challenges in reaction kinetics, purification, and isolation, impacting yield and purity. Similarly, instability can result in the formation of degradation products, compromising the quality and safety of the active pharmaceutical ingredient (API).[2]

This document serves as a technical guide for establishing the solubility profile and intrinsic stability of 2-Cyano-4-fluorobenzaldehyde. It outlines a systematic approach to generating the necessary data to inform solvent selection, optimize reaction conditions, and define appropriate storage and handling procedures.

Part 1: Solubility Profiling of 2-Cyano-4-fluorobenzaldehyde

Solubility is a critical attribute that dictates how a compound will behave in various stages of the drug development lifecycle, from synthesis to formulation. A comprehensive understanding of solubility in a range of organic solvents is essential for developing scalable and reproducible manufacturing processes.

Theoretical Considerations: Predicting Solubility Behavior

The structure of 2-Cyano-4-fluorobenzaldehyde offers clues to its solubility characteristics.

-

Polarity: The molecule possesses significant polarity due to the electronegative oxygen, nitrogen, and fluorine atoms. The cyano and aldehyde groups are strong electron-withdrawing groups, creating a dipole moment.

-

Hydrogen Bonding: The aldehyde oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

-

"Like Dissolves Like": Based on these features, it is anticipated that 2-Cyano-4-fluorobenzaldehyde will exhibit higher solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, THF) and polar protic solvents (e.g., Methanol, Ethanol) compared to nonpolar solvents (e.g., Heptane, Toluene). Aromatic nitriles generally show higher solubility in water and polar solvents than their aliphatic counterparts.[3]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the isothermal shake-flask method .[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[4][5]

Objective: To determine the equilibrium solubility of 2-Cyano-4-fluorobenzaldehyde in a panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

2-Cyano-4-fluorobenzaldehyde (solid, purity >98%)

-

Selected solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Heptane.

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Syringe filters (e.g., 0.45 µm, PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

Procedure:

-

Preparation: Add an excess amount of solid 2-Cyano-4-fluorobenzaldehyde (e.g., ~100 mg) to a pre-weighed scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a sufficient duration. A 24-hour period is common for thermodynamic solubility, but preliminary experiments should confirm that equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow solids to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution & Analysis: Prepare an appropriate dilution of the filtered saturated solution. Quantify the concentration of 2-Cyano-4-fluorobenzaldehyde using a validated HPLC-UV method against a standard calibration curve.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Causality and Self-Validation:

-

Why excess solid? To ensure the solution is truly saturated, representing the equilibrium state between the dissolved and undissolved solute.

-

Why constant temperature? Solubility is temperature-dependent. Isothermal conditions are crucial for reproducibility.

-

Why filtration? To prevent undissolved particles from artificially inflating the measured concentration. The filter material (PTFE) should be chemically compatible with the solvent.

-

Why a validated HPLC method? To ensure accurate and precise quantification of the analyte, free from interference.

Illustrative Solubility Data

The following table presents hypothetical yet scientifically plausible solubility data for 2-Cyano-4-fluorobenzaldehyde, as would be generated by the protocol above. This data is for illustrative purposes only.

| Solvent | Solvent Class | Predicted Solubility at 25 °C ( g/100 mL) |

| Heptane | Nonpolar | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 1 - 5 |

| Ethyl Acetate | Polar Aprotic | 10 - 20 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 30 |

| Acetone | Polar Aprotic | > 30 |

| Acetonitrile | Polar Aprotic | 20 - 30 |

| Isopropanol | Polar Protic | 5 - 15 |

| Ethanol | Polar Protic | 10 - 20 |

| Methanol | Polar Protic | 15 - 25 |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the solubility determination process.

Conclusion and Recommendations

A thorough characterization of the solubility and stability of 2-Cyano-4-fluorobenzaldehyde is a foundational activity in any drug development program utilizing this intermediate. The experimental frameworks provided in this guide offer a robust starting point for generating the critical data needed to support process chemistry, formulation development, and regulatory filings.

Key Recommendations:

-

Solvent Selection: Based on the solubility profile, polar aprotic solvents like THF or Acetone appear to be excellent candidates for reaction media, while less polar solvents like Toluene or Heptane may be suitable for crystallization or anti-solvent precipitation.

-

Handling and Storage: Given the potential for oxidation and hydrolysis, 2-Cyano-4-fluorobenzaldehyde should be stored in well-sealed containers, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. [7]Storage at reduced temperatures is also advisable.

-

pH Control: Reactions and processes involving this intermediate should be carefully controlled to avoid strongly basic conditions, which could promote both nitrile hydrolysis and the Cannizzaro reaction.

By systematically applying these principles and protocols, researchers can mitigate risks, optimize processes, and ensure the quality and consistency of this vital pharmaceutical building block.

References

- Teasdale, A., Elder, D., & Nyland, R. (Eds.). (2018). ICH Quality Guidelines: An Implementation Guide. John Wiley & Sons. [URL: https://www.wiley.

- Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [URL: https://veeprho.

- Jain, R., & Singhai, A. K. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Educational Research, 3(2), 51-60. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3475949/]

- Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Volume%2012,%20Issue%2012/RJPTONLINE_12_12_53.pdf]

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [URL: https://www.pharmaguideline.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]

- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A_R2__Guideline.pdf]

- Alsante, K. M., et al. (2007). Forced Degradation: A Roadmap. Pharmaceutical Technology, 31(3), 60-74. [URL: https://www.pharmtech.

- Glomme, A., & Bergström, C. A. (2005). Measurement of aqueous solubility. In Methods and principles in medicinal chemistry. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527605923]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. [URL: https://enamine.net/adme-tox/phys-chem-profiling/shake-flask-solubility-assay]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [URL: https://www.wiley.

- Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Fluorobenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/128376]

- Stephenson, G. A., & Forbes, R. A. (2013). Characterization of the solid state: quantitative techniques. In Developing solid oral dosage forms: pharmaceutical theory and practice (pp. 201-236). Academic Press. [URL: https://www.sciencedirect.com/science/article/pii/B978012802447800008X]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. enamine.net [enamine.net]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of 2-Cyano-4-fluorobenzaldehyde

Abstract

2-Cyano-4-fluorobenzaldehyde is a bifunctional aromatic compound of significant interest in synthetic chemistry, particularly as a precursor for complex heterocyclic molecules in pharmaceutical and materials science research.[1] This guide provides a detailed examination of the molecule's reactivity, focusing on the distinct chemical behaviors of the aldehyde and cyano functional groups. We will explore the profound influence of the ortho-cyano and para-fluoro substituents on the electrophilicity of the carbonyl carbon, detail specific reaction classes with validated protocols, and discuss the potential for chemoselective transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile building block.

Introduction: Molecular Architecture and Electronic Profile

2-Cyano-4-fluorobenzaldehyde, with a molecular weight of 149.12 g/mol , presents a unique electronic landscape.[2] The benzene ring is substituted with three distinct functional groups: an aldehyde (-CHO), a cyano (-C≡N), and a fluorine (-F) atom. The strategic placement of these groups dictates the molecule's overall reactivity.

The aldehyde and cyano groups are both powerful electron-withdrawing groups (EWGs). They deactivate the aromatic ring towards electrophilic substitution by pulling electron density through both inductive (-I) and resonance (-M) effects.[3][4][5] Concurrently, the para-fluoro substituent also exerts a strong inductive pull (-I) but a weaker, opposing resonance donation (+M). The net effect of this substitution pattern is a significantly electron-deficient aromatic system. This electronic configuration has two primary consequences:

-

Enhanced Carbonyl Electrophilicity : The collective electron withdrawal dramatically increases the partial positive charge (δ+) on the carbonyl carbon of the aldehyde group, making it a highly activated site for nucleophilic attack.[1][3]

-

Activated Nucleophilic Aromatic Substitution (SNAr) : The electron-poor nature of the ring, combined with the presence of a good leaving group (fluorine), makes the C4 position susceptible to SNAr reactions under specific conditions.[1][6]

The following diagram illustrates the key electronic influences within the molecule.

Caption: Dominant electronic effects enhancing carbonyl reactivity.

Reactivity of the Aldehyde Group

The aldehyde functional group is typically the most reactive site in 2-Cyano-4-fluorobenzaldehyde.[1] Its heightened electrophilicity makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring; however, the potent EWGs on this molecule overcome this effect, rendering it more reactive than unsubstituted benzaldehyde.[3][7][8]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the addition of an active methylene compound to an aldehyde, followed by dehydration.[9] The enhanced electrophilicity of 2-Cyano-4-fluorobenzaldehyde facilitates this reaction, often leading to high yields in short reaction times, even with mild basic catalysts.[10][11]

The general mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde.[12][13] The resulting aldol-type adduct readily eliminates water to form a stable α,β-unsaturated product.

Data Summary: Knoevenagel Condensation Yields

The following table summarizes typical yields for Knoevenagel condensations with structurally similar 4-fluorobenzaldehyde, which serves as a reliable proxy. Given the additional electron-withdrawing cyano group, reaction times for 2-Cyano-4-fluorobenzaldehyde can be expected to be shorter or yields higher under identical conditions.

| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Malononitrile | Ni(NO₃)₂·6H₂O | Water | Room Temp | 10 min | 96 | [12] |

| Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | 50 °C | 40 min | 97 | [11][12] |

| Diethyl Malonate | Piperidine/AcOH | Toluene | Reflux | 4-8 h | 80-90 | [13] |

Experimental Protocol: Synthesis of 2-(2-Cyano-4-fluorobenzylidene)malononitrile

This protocol describes a representative Knoevenagel condensation.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Cyano-4-fluorobenzaldehyde (1.49 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask and stir until the solids are partially dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol) to the mixture. An immediate color change and slight exotherm may be observed.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The product will begin to precipitate as a solid.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with 20 mL of cold ethanol, and then with 20 mL of cold water.

-

Drying: Dry the resulting crystalline solid under vacuum to yield the final product.

Caption: Experimental workflow for a typical Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[14] The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[15][16]

The stereochemical outcome depends heavily on the nature of the ylide.[16]

-

Non-stabilized ylides (e.g., from alkyl halides) are more reactive and typically yield (Z)-alkenes under kinetic, salt-free conditions.

-

Stabilized ylides (e.g., containing an adjacent carbonyl or ester group) are less reactive and thermodynamically favor the formation of (E)-alkenes.[16][17]

The high reactivity of 2-Cyano-4-fluorobenzaldehyde ensures it reacts readily with both stabilized and non-stabilized ylides.[3]

Experimental Protocol: Synthesis of 1-Cyano-3-fluoro-2-styrylbenzene (E-isomer favored)

This protocol uses a stabilized ylide to favor the E-isomer.

-

Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.23 g, 11 mmol) portion-wise over 10 minutes. Stir the resulting deep orange-red mixture for 1 hour at 0 °C.

-

Aldehyde Addition: Dissolve 2-Cyano-4-fluorobenzaldehyde (1.49 g, 10 mmol) in 15 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C over 20 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Work-up and Purification: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the alkene product.

Reactivity of the Cyano Group

The cyano group is a versatile functional group, though generally less reactive than the activated aldehyde in this molecule.[18] Key transformations include hydrolysis and reduction.

Hydrolysis to Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, proceeding through an amide intermediate.[19][20]

-

Acid-catalyzed hydrolysis: The nitrile is protonated, increasing its electrophilicity for attack by water.

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.

A significant challenge with 2-Cyano-4-fluorobenzaldehyde is achieving selective hydrolysis of the cyano group without inducing side reactions at the highly reactive aldehyde, such as polymerization or Cannizzaro disproportionation under strong base.[5] Therefore, a two-step approach is often superior: first, protect the aldehyde (e.g., as an acetal), then hydrolyze the nitrile, and finally, deprotect the aldehyde. However, certain biocatalytic methods using nitrilase enzymes can achieve direct, selective hydrolysis of the cyano group in the presence of other functionalities.[21]

Reduction to Amine

The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure. However, these conditions will also readily reduce the aldehyde group to an alcohol. Selective reduction is not feasible with these standard reagents.

Chemoselective Transformations: Interplay and Control

The primary challenge and opportunity in the chemistry of 2-Cyano-4-fluorobenzaldehyde is controlling the chemoselectivity of reactions.

Selective Aldehyde Reduction

The aldehyde can be selectively reduced to a primary alcohol in the presence of the cyano group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, capable of reducing aldehydes and ketones but typically unreactive towards nitriles under standard conditions.

Experimental Protocol: Synthesis of (2-Cyano-4-fluorophenyl)methanol

-

Reaction Setup: Dissolve 2-Cyano-4-fluorobenzaldehyde (1.49 g, 10 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) slowly in small portions over 15 minutes, controlling any effervescence.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7. Remove the methanol under reduced pressure.

-

Extraction: Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alcohol, which can be further purified by recrystallization or chromatography if necessary.

Caption: Chemoselective reduction of 2-Cyano-4-fluorobenzaldehyde.

Conclusion

2-Cyano-4-fluorobenzaldehyde is a highly valuable synthetic intermediate characterized by a predictable hierarchy of reactivity. The aldehyde group, activated by the potent electron-withdrawing effects of the ortho-cyano and para-fluoro substituents, serves as the primary site for nucleophilic attack and condensation reactions. The cyano group offers further opportunities for transformation, although its reactivity is secondary to the aldehyde. The key to unlocking the full synthetic potential of this molecule lies in the strategic application of chemoselective reagents and reaction conditions, allowing chemists to precisely target one functional group while preserving the other. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile building block in complex molecular synthesis.

References

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.

- Benzaldehyde is more reactive towards nucleophilic

- The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogen

- Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations.

- Aldehyde - Organic, Reactivity, Carboxylic Acids. Britannica.

- Which are more reactive, alkyl ketones or arom

- Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ?. Sarthaks eConnect.

- 2-Cyano-4-fluorobenzaldehyde | 77532-90-2. BenchChem.

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.

- Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes.

- Organic Chemistry Aldehydes and Ketones - Rel

- Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.

- Knoevenagel condens

- The Wittig Reaction. University of Pittsburgh.

- Wittig Reaction - Common Conditions.

- Wittig Reaction. Organic Chemistry Portal.

- Wittig reaction. Wikipedia.

- Knoevenagel Condens

- Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.

- Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.

- 2-cyano-4-fluorobenzaldehyde AldrichCPR. Sigma-Aldrich.

- Nitriles. Research Starters - EBSCO.

- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.

- Hydrolysis of nitriles. Lumen Learning.

- Hydrolysis of Nitriles to Carboxylic Acids.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

Sources

- 1. 2-Cyano-4-fluorobenzaldehyde | 77532-90-2 | Benchchem [benchchem.com]

- 2. 2-cyano-4-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzaldehyde is more reactive towards nucleophilic attack than: (1) HCHO .. [askfilo.com]

- 8. Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards - Cram.com [cram.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 18. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 19. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 20. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 21. researchgate.net [researchgate.net]

The Strategic Utility of 2-Cyano-4-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds has become a cornerstone of rational drug design. 2-Cyano-4-fluorobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly versatile and powerful building block in this context. Its unique electronic properties and trifunctional nature—a reactive aldehyde, an electron-withdrawing cyano group, and a metabolically robust fluorine atom—provide medicinal chemists with a potent tool for the synthesis of complex, biologically active molecules. This technical guide delves into the core applications of 2-Cyano-4-fluorobenzaldehyde, elucidating its role in the generation of targeted therapeutics, with a particular focus on its utility in the synthesis of kinase inhibitors for oncology. We will explore the causality behind its synthetic applications, provide detailed experimental protocols, and present a logical workflow for leveraging this valuable intermediate in drug discovery programs.

Physicochemical Properties and Synthetic Accessibility

2-Cyano-4-fluorobenzaldehyde is a solid organic compound with the molecular formula C₈H₄FNO and a molecular weight of 149.12 g/mol . The strategic placement of the cyano and fluoro groups on the benzaldehyde ring significantly influences its reactivity and the properties of its derivatives. The fluorine atom can enhance metabolic stability and binding affinity of downstream compounds, while the cyano group can participate in various chemical transformations or act as a key interacting moiety with biological targets.

While several synthetic routes to 2-Cyano-4-fluorobenzaldehyde exist, a common laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol. For industrial-scale production, various methods are employed, often starting from more readily available precursors.

Core Application: A Gateway to Potent Kinase Inhibitors

A significant and compelling application of 2-Cyano-4-fluorobenzaldehyde in medicinal chemistry is its use as a key starting material for the synthesis of 2-arylbenzimidazoles, a class of heterocyclic compounds that have demonstrated potent and selective inhibition of various protein kinases. One of the most critical targets in this domain is Checkpoint Kinase 2 (Chk2) , a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. Dysregulation of Chk2 is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.

The benzimidazole scaffold, readily accessible from 2-Cyano-4-fluorobenzaldehyde, serves as a privileged structure for kinase inhibition due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Logical Workflow for the Synthesis of 2-Arylbenzimidazole-based Chk2 Inhibitors

The synthesis of 2-arylbenzimidazole derivatives from 2-Cyano-4-fluorobenzaldehyde follows a logical and efficient workflow, as depicted in the diagram below. This process highlights the key condensation reaction that forms the core heterocyclic scaffold.

Figure 1: Synthetic workflow for Chk2 inhibitors.

Experimental Protocol: Synthesis of 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole

This protocol details the synthesis of the core benzimidazole scaffold from 2-Cyano-4-fluorobenzaldehyde. This intermediate is a crucial stepping stone for the generation of a library of potential Chk2 inhibitors.

Materials:

-

2-Cyano-4-fluorobenzaldehyde

-

o-Phenylenediamine

-

Ethanol

-

Sodium metabisulfite (Na₂S₂O₅)

-

Water

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of o-phenylenediamine (1.0 equivalent) in ethanol, add 2-Cyano-4-fluorobenzaldehyde (1.0 equivalent).

-

In a separate flask, dissolve sodium metabisulfite (1.5 equivalents) in water.

-

Add the aqueous sodium metabisulfite solution to the ethanolic mixture of reactants.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole.

Rationale for Experimental Choices:

-

Sodium metabisulfite: This reagent acts as a mild oxidizing agent in situ, facilitating the cyclization and aromatization of the intermediate Schiff base to form the stable benzimidazole ring.

-

Ethanol/Water solvent system: This mixture provides good solubility for the reactants and reagents while being environmentally benign.

Structure-Activity Relationship (SAR) and Biological Data

The 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been a focal point for the development of potent Chk2 inhibitors. Structure-activity relationship studies have revealed key insights into the molecular features required for high-affinity binding.

| Compound ID | R1 (Position 5/6 on Benzimidazole) | R2 (Position 1 on Benzimidazole) | Chk2 IC₅₀ (nM) |

| A | H | H | >1000 |

| B | Cl | H | 150 |

| C | H | -CH₂CH₂OH | 50 |

| D | Cl | -CH₂CH₂OH | 15 |

Note: The data presented in this table is representative and intended to illustrate SAR trends. Actual IC₅₀ values can be found in the cited literature.

The data suggests that substitution on the benzimidazole ring, particularly at the 5 or 6 position, can significantly impact potency. Furthermore, derivatization of the benzimidazole nitrogen (N-1) with polar side chains, such as a hydroxyethyl group, often leads to a substantial increase in inhibitory activity. This is likely due to the formation of additional hydrogen bonds within the active site of Chk2.

Mechanism of Action: Targeting the DNA Damage Response

Chk2 inhibitors derived from 2-Cyano-4-fluorobenzaldehyde act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Chk2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the cell's ability to arrest the cell cycle in response to DNA damage, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.

Figure 2: Simplified Chk2 signaling pathway and inhibition.

Future Perspectives and Conclusion

2-Cyano-4-fluorobenzaldehyde has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent Chk2 inhibitors for cancer therapy is a testament to its strategic importance. The synthetic accessibility of the 2-arylbenzimidazole scaffold, coupled with the tunable nature of its substitution patterns, provides a fertile ground for further lead optimization and the development of next-generation kinase inhibitors.

Future research will likely focus on expanding the therapeutic applications of derivatives of 2-Cyano-4-fluorobenzaldehyde to other kinase targets and disease areas. The inherent properties of this scaffold, including its metabolic stability and potential for forming key biological interactions, ensure its continued relevance in the ongoing quest for novel and effective medicines. This technical guide provides a foundational understanding for researchers and drug development professionals to harness the full potential of this remarkable chemical entity.

The Fulcrum of Innovation: 2-Cyano-4-fluorobenzaldehyde as a Pivotal Building Block in Modern Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design, particularly in the realms of medicinal chemistry and advanced materials science. Among the panoply of fluorinated synthons, 2-Cyano-4-fluorobenzaldehyde has emerged as a uniquely versatile and powerful building block. Its trifunctional nature, presenting an electrophilic aldehyde, a versatile cyano group, and a strategically positioned fluorine atom on an aromatic scaffold, offers a rich tapestry of synthetic possibilities. This in-depth technical guide provides an authoritative exploration of the synthesis, physicochemical properties, reactivity, and diverse applications of 2-Cyano-4-fluorobenzaldehyde. We will delve into the causality behind experimental choices in key transformations and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable intermediate.

Introduction: The Strategic Advantage of Fluorine and the Rise of a Key Synthon

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, thereby affecting the reactivity of the aldehyde group and the susceptibility of the ring to nucleophilic or electrophilic attack. This modulation of properties is a key driver for its widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, the presence of fluorine can enhance metabolic stability and bioavailability in drug candidates.

2-Cyano-4-fluorobenzaldehyde (CAS No: 77532-90-2) stands out as a particularly valuable intermediate due to the orthogonal reactivity of its three functional groups. The aldehyde facilitates a myriad of classical C-C and C-N bond-forming reactions, the cyano group can be transformed into a variety of other functionalities or participate in cycloadditions, and the fluorine atom is amenable to nucleophilic aromatic substitution (SNAr). This confluence of reactivity in a single, readily accessible molecule makes it a powerful tool for the construction of complex molecular architectures.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

| Property | Value | Reference |

| IUPAC Name | 5-Fluoro-2-formylbenzonitrile | [2] |

| CAS Number | 77532-90-2 | [2] |

| Molecular Formula | C₈H₄FNO | |

| Molecular Weight | 149.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 120-122 °C | |

| Boiling Point | 286.3±25.0 °C (Predicted) | |

| Density | 1.25±0.1 g/cm³ (Predicted) | |

| SMILES | C1=CC(=C(C=C1F)C#N)C=O | [2] |

| InChI | 1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H |

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[3][4]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Synthesis of 2-Cyano-4-fluorobenzaldehyde

While commercially available, understanding the synthetic routes to 2-Cyano-4-fluorobenzaldehyde provides valuable insights into potential impurities and alternative synthetic strategies. A common approach involves the formylation of a suitable precursor, such as 2-bromo-5-fluorobenzonitrile.

Illustrative Synthetic Pathway: Formylation of 2-Bromo-5-fluorobenzonitrile

This method involves a halogen-metal exchange followed by quenching with a formylating agent.

Sources

Methodological & Application

Topic: Knoevenagel Condensation Reaction with 2-Cyano-4-fluorobenzaldehyde

An Application Note and Protocol for Researchers

Abstract